molecular formula C11H20N2O2 B602207 Brivaracetam (alfaR, 4S)-Isomer CAS No. 357336-99-3

Brivaracetam (alfaR, 4S)-Isomer

Cat. No.: B602207
CAS No.: 357336-99-3
M. Wt: 212.29 g/mol
InChI Key: MSYKRHVOOPPJKU-DTWKUNHWSA-N
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Description

Brivaracetam (alfaR, 4S)-Isomer is a racetam derivative of levetiracetam, primarily used as an anticonvulsant for the treatment of partial-onset seizures. It was developed to bind selectively and with high affinity to synaptic vesicle protein 2A (SV2A), a target molecule involved in the modulation of neurotransmitter release .

Scientific Research Applications

Brivaracetam has a broad range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Brivaracetam (alfaR, 4S)-Isomer .

Future Directions

The (alfaR, 4S)-Isomer of Brivaracetam is considered the inactive form . Therefore, future research may focus on the active form of Brivaracetam for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam involves several key steps, including enantioselective photochemical Giese addition, promoted by visible light and a chiral bifunctional photocatalyst. This method allows for the efficient production of the desired enantiomer with high diastereoisomeric and enantiomeric ratios . Another approach involves the preparation of ®-4-propylpyrrolidin-2-one, followed by chiral HPLC separation .

Industrial Production Methods

Industrial production of Brivaracetam typically involves continuous flow conditions to improve efficiency and scalability. The process includes alkylation and amidation steps to yield the active pharmaceutical ingredient (API) with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Brivaracetam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: A closely related racetam derivative with similar anticonvulsant properties but lower affinity for SV2A.

    Piracetam: Another racetam derivative, primarily used as a nootropic rather than an anticonvulsant.

Uniqueness

Brivaracetam is unique due to its high selectivity and affinity for SV2A, which results in more effective modulation of neurotransmitter release compared to other racetam derivatives. Its rapid brain penetration and minimal drug-drug interactions further enhance its clinical utility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4S)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (CH3COOC2H5)", "Sodium chloride (NaCl)", "Water (H2O)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Sodium borohydride (NaBH4)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (C2H5OH)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Amino-3-methylbutanamide using NaOH and CH3OH", "Step 2: Conversion of (S)-2-Amino-3-methylbutanamide to (S)-2-Amino-3-methylbutanenitrile using HCl and NaHCO3", "Step 3: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutanenitrile hydrochloride using CuI and NaBH4", "Step 4: Conversion of (S)-2-Amino-3-methylbutanenitrile hydrochloride to (S)-2-Amino-3-methylbutanenitrile using NaOH and Na2SO4", "Step 5: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutan-1-ol using CH3OH and CH3COOH", "Step 6: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-al using NaOH and H2O2", "Step 7: Conversion of (S)-2-Amino-3-methylbutan-1-al to (S)-2-Amino-3-methylbutan-1-ol using NaOH and NaCl", "Step 8: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-yl acetate using CH3COOH and NaOH", "Step 9: Conversion of (S)-2-Amino-3-methylbutan-1-yl acetate to Brivaracetam (alfaR, 4S)-Isomer using NaOH and HCl" ] }

CAS No.

357336-99-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1

InChI Key

MSYKRHVOOPPJKU-DTWKUNHWSA-N

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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